2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
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Overview
Description
2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to the acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves binding to the active sites of enzymes or proteins, potentially altering their function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene, and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-chloro-N,N-dimethylacetamide
Comparison
Compared to similar compounds, 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired.
Biological Activity
2-Chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide, with the CAS number 1258641-12-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C11H11ClF3NO
- Molecular Weight : 237.61 g/mol
- Structure : The compound features a chloroacetamide backbone with a trifluoromethyl-substituted phenyl group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on specific kinases and enzymes related to cancer progression and neurodegenerative diseases.
Biological Activity Overview
-
Anticancer Activity :
- A study indicated that compounds structurally similar to this compound demonstrated inhibitory effects on cancer cell lines, suggesting potential as a therapeutic agent against malignancies.
- The compound's ability to inhibit specific kinases involved in cell proliferation has been noted, with IC50 values reported in the low micromolar range.
-
Neuroprotective Effects :
- Research has highlighted the role of chloroacetamides in modulating neuroinflammatory responses. The compound may inhibit caspase-2, an enzyme implicated in neurodegenerative diseases, thus offering protective effects against neuronal apoptosis.
- Selectivity over other caspases (e.g., caspase-3) enhances its potential for therapeutic applications in neurodegeneration without affecting normal apoptotic processes.
Table 1: Biological Activity Summary
Activity Type | Target/Mechanism | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | Kinase inhibition | 5-10 | |
Neuroprotective | Caspase-2 inhibition | 1-5 | |
Enzyme Inhibition | Selective over Caspase-3 | >32-fold |
Table 2: Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 237.61 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Case Studies
-
Study on Cancer Cell Lines :
- A recent investigation evaluated the effects of various chloroacetamides on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study emphasized the need for further optimization to enhance selectivity and potency.
-
Neurodegenerative Disease Models :
- In vitro studies using neuronal cultures demonstrated that treatment with the compound reduced apoptosis markers significantly when exposed to neurotoxic agents. This suggests a protective role against oxidative stress-induced neuronal death.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-3-2-4-9(5-8)11(13,14)15/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPBDBFJPMUDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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